3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-17-6-9-23(10-7-17)33(29,30)27-12-4-5-18-13-20(8-11-24(18)27)26-25(28)19-14-21(31-2)16-22(15-19)32-3/h6-11,13-16H,4-5,12H2,1-3H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJACTRIRZYDWCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Tosylation: The tetrahydroquinoline intermediate is then tosylated using tosyl chloride (TsCl) in the presence of a base such as pyridine, resulting in the tosylated tetrahydroquinoline.
Coupling with Benzamide: The final step involves coupling the tosylated tetrahydroquinoline with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF), potassium carbonate (K2CO3) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Drug Development:
The compound serves as a promising scaffold for the design of new pharmaceuticals, particularly targeting neurological disorders and cancer. Its structural similarity to known bioactive compounds allows for the exploration of structure-activity relationships (SAR) that can lead to the identification of novel therapeutic agents.
Biological Activity:
Research indicates that derivatives of tetrahydroquinoline structures exhibit diverse biological activities, including anticancer properties. For instance, compounds similar to 3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have shown effectiveness in inhibiting tumor growth in various cancer cell lines .
| Compound | Activity | Cell Line | IC50 (µM) |
|---|---|---|---|
| Compound A | Anticancer | MDA-MB-468 | 2.5 |
| Compound B | Anticancer | A375 | 1.1 |
| This compound | Potential therapeutic agent | Various | TBD |
Organic Synthesis
Synthetic Intermediate:
This compound can act as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions that are essential for developing new synthetic methodologies.
Reactions:
The synthesis typically involves multi-step processes including the formation of the tetrahydroquinoline core via the Pictet-Spengler reaction and subsequent tosylation and coupling reactions with benzamide derivatives .
Biological Studies
Mechanism of Action:
The mechanism through which this compound exerts its biological effects is likely related to its interaction with specific cellular targets such as enzymes or receptors. This interaction can modulate various signaling pathways within cells.
Case Study:
A study highlighted that similar compounds inhibited tubulin polymerization and affected cell cycle progression in cancer cells . Such findings underline the potential of this compound in cancer therapeutics.
Industrial Applications
Material Development:
Beyond medicinal chemistry, this compound can be utilized in developing new materials with specialized properties. Its chemical structure may allow for applications in polymers and coatings that require specific mechanical or thermal characteristics.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it could inhibit or activate certain enzymes involved in signal transduction, leading to changes in cell behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share core motifs but differ in substituents, which critically impact their physicochemical and biological behaviors. Key comparisons are outlined below:
3,5-Dimethoxy-N-(2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Benzamide
- Structure: Replaces the tosyl group with a 2-oxo substituent on the tetrahydroquinoline ring.
- Hypothesized Applications : Likely explored for anticancer or anti-inflammatory activity due to the oxo group’s hydrogen-bonding capacity, which could enhance target binding .
3,4-Dimethoxy-N-[1-(2-Methylpropyl)-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl]Benzene-1-Sulfonamide (BF20921)
- Structure: Features a sulfonamide linkage, 3,4-dimethoxy substitution, and a 2-methylpropyl (isobutyl) group at N1 of the tetrahydroquinoline.
- Key Differences :
- Substituent Position : 3,4-dimethoxy vs. 3,5-dimethoxy in the target compound alters electronic distribution and steric effects.
- Functional Group : Sulfonamide (BF20921) vs. benzamide (target compound) may confer distinct binding affinities to enzymes like carbonic anhydrases or proteases.
- Molecular Weight : 418.5 g/mol (BF20921) vs. ~465 g/mol (estimated for the target compound), suggesting differences in membrane permeability .
- Potential Use: Sulfonamide derivatives are common in antimicrobial and diuretic agents, implying BF20921 may target bacterial or renal pathways .
3,5-Dimethoxy-N-[6-(Methylsulfanyl)-1,3-Benzothiazol-2-yl]Benzamide (BF20922)
- Structure: Replaces the tetrahydroquinoline with a benzothiazole ring bearing a methylsulfanyl group at position 4.
- Key Differences: Heterocycle: Benzothiazole (BF20922) vs. tetrahydroquinoline (target compound) modifies aromaticity and planarity, affecting intercalation with biological targets. Molecular Weight: 360.45 g/mol (BF20922) vs. the target compound’s higher weight, suggesting divergent pharmacokinetic profiles .
- Hypothesized Applications : Benzothiazoles are prevalent in antitumor and neuroprotective agents, positioning BF20922 for CNS or oncology research .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Tetrahydroquinoline | 3,5-Dimethoxy, N1-tosyl | C27H27N3O5S | ~505.6 (estimated) |
| 3,5-Dimethoxy-N-(2-oxo-THQ-6-yl)benzamide | Tetrahydroquinoline | 3,5-Dimethoxy, 2-oxo | C20H20N2O4 | ~352.4 (estimated) |
| BF20921 | Tetrahydroquinoline | 3,4-Dimethoxy, N1-isobutyl, sulfonamide | C21H26N2O5S | 418.5 |
| BF20922 | Benzothiazole | 3,5-Dimethoxy, 6-methylsulfanyl | C17H16N2O3S2 | 360.45 |
Biological Activity
3,5-Dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzamide core with dimethoxy substitutions and a tosylated tetrahydroquinoline moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and related fields.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 466.6 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 466.6 g/mol |
| CAS Number | 1005300-23-1 |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Tetrahydroquinoline Core : Achieved through the Pictet-Spengler reaction.
- Tosylation : The intermediate is tosylated using tosyl chloride (TsCl).
- Coupling with Benzamide : The final product is formed by coupling the tosylated intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine .
The biological activity of this compound may involve interactions with specific molecular targets within cells. It potentially modulates enzyme or receptor activities that influence various cellular pathways. For instance, it might inhibit or activate enzymes involved in signal transduction processes.
Study on Tetrahydroquinoline Derivatives
A study investigated a series of tetrahydroquinoline derivatives for their anticancer activities. Compounds showed promising results against human lung cancer cell lines (A549, HCC827). The lead compound demonstrated an IC value in the low micromolar range .
Insecticidal Activity
While not directly studied for insecticidal properties, similar compounds have been evaluated for larvicidal activity against Aedes aegypti. These studies highlight the importance of specific substituents in enhancing biological activity .
Summary of Biological Activities
| Activity Type | Findings/Notes |
|---|---|
| Anticancer | Low micromolar inhibition in cancer cell lines |
| Insecticidal | Potential based on structural analogs |
| Mechanism | Interaction with cellular enzymes/receptors |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
- Step 1 : Preparation of the tetrahydroquinoline core via cyclization of substituted anilines with appropriate ketones or aldehydes under acidic conditions .
- Step 2 : Tosylation of the tetrahydroquinoline nitrogen using p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) .
- Step 3 : Amidation of the 6-amino group with 3,5-dimethoxybenzoyl chloride in anhydrous dichloromethane or DMF, catalyzed by Hünig’s base .
- Key Optimization : Reaction temperatures (0–25°C for tosylation) and solvent polarity significantly impact yield and purity. Monitor progress via TLC or HPLC .
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the presence of methoxy groups (δ ~3.8 ppm for OCH), aromatic protons (δ 6.5–8.0 ppm), and the tosyl group (δ 2.4 ppm for CH and 7.7–7.8 ppm for aromatic SO protons) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- X-ray Crystallography : Employ SHELX software for structure refinement. The tosyl group’s sulfonamide moiety often forms hydrogen bonds influencing crystal packing .
Q. What are the compound’s solubility and stability profiles under varying conditions?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility for biological assays), ethanol, and aqueous buffers (pH 2–9). Low solubility in hexane due to polar functional groups .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; the amide bond may hydrolyze under strong acidic/basic conditions .
Advanced Research Questions
Q. How does the tosyl group influence the compound’s reactivity and bioactivity compared to other sulfonamide derivatives?
- Methodological Answer :
- Reactivity : The electron-withdrawing tosyl group stabilizes the tetrahydroquinoline nitrogen, reducing nucleophilic attack. Compare with acetyl or ethyl analogs via Hammett studies .
- Bioactivity : Use competitive binding assays (e.g., fluorescence polarization) to evaluate interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase). The tosyl group’s bulk may sterically hinder target engagement .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., DAPK1) or GPCRs. The 3,5-dimethoxybenzamide moiety may occupy hydrophobic pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of protein-ligand complexes. Pay attention to hydrogen bonding between the sulfonamide and catalytic residues .
Q. How can researchers resolve conflicting data in biological assays (e.g., IC variability)?
- Methodological Answer :
- Orthogonal Assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) to distinguish specific activity from off-target effects .
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with assays .
- Batch Consistency : Ensure synthetic reproducibility via -NMR and elemental analysis across multiple batches .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar substituents (e.g., hydroxyl groups) to improve aqueous solubility without compromising target binding .
- Pro-drug Design : Mask the sulfonamide as a tert-butyl carbamate to enhance membrane permeability, with enzymatic cleavage in target tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
